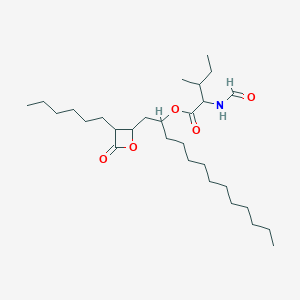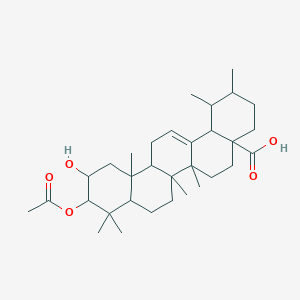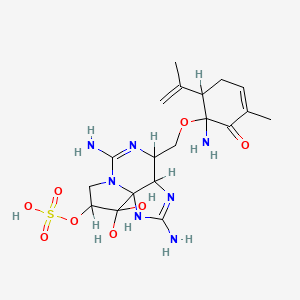![molecular formula C38H45N5O11 B12291214 [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonato de (4-nitrofenil) [(4-[[(2S)-2-[[(2S)-2-[(2-Metilpropan-2-il)oxicarbonilamino]-3-fenilpropanil]amino]-6-(prop-2-enoxicarbonilamino)hexanoil]amino]fenil)metil] es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos funcionales que contribuyen a su reactividad y versatilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Carbonato de (4-nitrofenil) [(4-[[(2S)-2-[[(2S)-2-[(2-Metilpropan-2-il)oxicarbonilamino]-3-fenilpropanil]amino]-6-(prop-2-enoxicarbonilamino)hexanoil]amino]fenil)metil] normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de compuestos intermedios, que luego se someten a diversas condiciones de reacción para formar el producto final. Las rutas sintéticas comunes incluyen:
Pasos de protección y desprotección: Los grupos protectores como el terc-butoxicarbonilo (Boc) se utilizan para proteger las funcionalidades de amina durante la síntesis. Estos grupos se eliminan posteriormente en condiciones ácidas.
Reacciones de acoplamiento: Los reactivos de acoplamiento de péptidos como la N,N'-diciclohexilcarbodiimida (DCC) se utilizan para formar enlaces amida entre aminoácidos y otros componentes.
Formación de carbonato: El paso final implica la formación del éster carbonato utilizando reactivos como el cloroformiato de 4-nitrofenilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede aumentar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la cromatografía y la cristalización para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Carbonato de (4-nitrofenil) [(4-[[(2S)-2-[[(2S)-2-[(2-Metilpropan-2-il)oxicarbonilamino]-3-fenilpropanil]amino]-6-(prop-2-enoxicarbonilamino)hexanoil]amino]fenil)metil] experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo éster carbonato, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Carbonato de (4-nitrofenil) [(4-[[(2S)-2-[[(2S)-2-[(2-Metilpropan-2-il)oxicarbonilamino]-3-fenilpropanil]amino]-6-(prop-2-enoxicarbonilamino)hexanoil]amino]fenil)metil] tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de las interacciones enzima-sustrato y las modificaciones de proteínas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Carbonato de (4-nitrofenil) [(4-[[(2S)-2-[[(2S)-2-[(2-Metilpropan-2-il)oxicarbonilamino]-3-fenilpropanil]amino]-6-(prop-2-enoxicarbonilamino)hexanoil]amino]fenil)metil] involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o modulador enzimático, uniéndose a sitios activos y alterando la actividad enzimática. La presencia de múltiples grupos funcionales le permite participar en varias vías bioquímicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Carbonato de (4-metoxifenil) [(4-[[(2S)-2-[[(2S)-2-[(2-Metilpropan-2-il)oxicarbonilamino]-3-fenilpropanil]amino]-6-(prop-2-enoxicarbonilamino)hexanoil]amino]fenil)metil]
- Carbonato de (4-clorofenil) [(4-[[(2S)-2-[[(2S)-2-[(2-Metilpropan-2-il)oxicarbonilamino]-3-fenilpropanil]amino]-6-(prop-2-enoxicarbonilamino)hexanoil]amino]fenil)metil]
Singularidad
La singularidad de Carbonato de (4-nitrofenil) [(4-[[(2S)-2-[[(2S)-2-[(2-Metilpropan-2-il)oxicarbonilamino]-3-fenilpropanil]amino]-6-(prop-2-enoxicarbonilamino)hexanoil]amino]fenil)metil] radica en sus grupos funcionales específicos y su disposición, que confieren reactividad y actividad biológica distintas. La presencia del grupo nitrofenilo, en particular, puede mejorar su potencial como compuesto bioactivo.
Propiedades
Fórmula molecular |
C38H45N5O11 |
|---|---|
Peso molecular |
747.8 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C38H45N5O11/c1-5-23-51-35(46)39-22-10-9-13-31(41-34(45)32(24-26-11-7-6-8-12-26)42-36(47)54-38(2,3)4)33(44)40-28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H,39,46)(H,40,44)(H,41,45)(H,42,47)/t31-,32-/m0/s1 |
Clave InChI |
MFAQUWFCFIPYES-ACHIHNKUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)

![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)




